Boc-Pyrrolidine-PEG2-COOH

PROTAC Design Ternary Complex Formation Conformational Restriction

Boc-Pyrrolidine-PEG2-COOH is a heterobifunctional linker from the polyethylene glycol (PEG) class, specifically designed for the synthesis of PROteolysis TArgeting Chimeras (PROTACs). It integrates three critical functional modules: a Boc-protected pyrrolidine ring that provides a conformationally restrained amine, a PEG2 spacer composed of precisely two ethylene glycol repeating units, and a terminal carboxylic acid handle for amide coupling.

Molecular Formula C14H25NO6
Molecular Weight 303.35 g/mol
Cat. No. B11929086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Pyrrolidine-PEG2-COOH
Molecular FormulaC14H25NO6
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OCCOCCC(=O)O
InChIInChI=1S/C14H25NO6/c1-14(2,3)21-13(18)15-6-4-11(10-15)20-9-8-19-7-5-12(16)17/h11H,4-10H2,1-3H3,(H,16,17)/t11-/m0/s1
InChIKeyVTRQDVMIEGGHBX-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Pyrrolidine-PEG2-COOH: A Heterobifunctional PEG PROTAC Linker for Targeted Protein Degradation


Boc-Pyrrolidine-PEG2-COOH is a heterobifunctional linker from the polyethylene glycol (PEG) class, specifically designed for the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . It integrates three critical functional modules: a Boc-protected pyrrolidine ring that provides a conformationally restrained amine, a PEG2 spacer composed of precisely two ethylene glycol repeating units, and a terminal carboxylic acid handle for amide coupling . With a molecular formula of C14H25NO6 and a molecular weight of 303.35 g/mol, this compound is supplied as a solid with a certified purity of ≥98% and exhibits a verified solubility of 10 mM in DMSO [1][2]. Its modular architecture enables sequential deprotection and orthogonal conjugation strategies essential for constructing well-defined PROTAC libraries.

Why Boc-Pyrrolidine-PEG2-COOH Cannot Be Interchanged with Generic PEG Linkers in PROTAC Design


The linker in a PROTAC is not an inert spacer; its length, conformational flexibility, and hydrophilicity directly govern the geometry of the ternary complex and thereby determine degradation efficiency, selectivity, and pharmacokinetic profile [1][2]. Arbitrarily substituting Boc-Pyrrolidine-PEG2-COOH with a linear PEG linker of identical atomic count or a simple alkyl chain eliminates the rigid pyrrolidine scaffold, which introduces conformational restraint essential for orienting the target protein ligand and E3 ligase ligand into a productive ubiquitination geometry [3]. Furthermore, altering the PEG length by even one ethylene glycol unit can shift the optimal spatial distance by approximately 3.5 Å, a variation sufficient to reduce degradation potency or abolish activity entirely [4]. The precise 2-unit PEG spacer of this compound occupies a specific sweet spot in linker-length optimization campaigns, making it non-interchangeable with PEG1, PEG3, PEG4, or alkyl analogs without compromising assay reproducibility.

Quantitative Differentiation of Boc-Pyrrolidine-PEG2-COOH Against Structural Analogs


Rigid Pyrrolidine Scaffold Reduces Conformational Entropy vs. Linear Alkyl Linkers

Boc-Pyrrolidine-PEG2-COOH incorporates a conformationally restricted pyrrolidine ring that pre-organizes the amine handle in a fixed orientation relative to the PEG2 tether. In contrast, linear alkyl linkers such as Boc-6-aminohexanoic acid (Ahx) exhibit greater backbone flexibility and a higher conformational entropy penalty upon ternary complex formation [1]. The rigid pyrrolidine scaffold has been shown to stabilize the attached substituents in a defined spatial orientation, enhancing the interaction between the ligand and the protein active site compared to acyclic analogues [1]. This conformational control reduces the entropic cost of binding and can improve the cooperativity of the PROTAC-induced protein-protein interaction.

PROTAC Design Ternary Complex Formation Conformational Restriction

PEG2 Length Offers Optimal Spatial Distance for Ternary Complex Formation Compared to PEG4

A systematic structure-activity relationship (SAR) study on ERα-targeting PROTACs directly compared the degradation activity of conjugates bearing PEG2, PEG3, and PEG4 linkers [1]. While all three linker lengths exhibited comparable ERα binding affinity (IC50 = 30–50 nM), the PEG3 linker (LCL-ER(dec)) displayed the highest degradation activity, with PEG2 (LCL-ER(dec)-P2) showing intermediate potency and PEG4 (LCL-ER(dec)-P4) exhibiting the weakest degradation profile [1]. The PEG2 linker of Boc-Pyrrolidine-PEG2-COOH provides an extended atomic distance that is approximately 7–8 Å shorter than PEG4, enabling a more compact and potentially more stable ternary complex architecture in certain PROTAC systems [2].

Linker Length Optimization Structure-Activity Relationship PROTAC Degradation

Quantified Purity and DMSO Solubility Enable Reproducible Stock Solution Preparation

Boc-Pyrrolidine-PEG2-COOH is supplied with a certified purity of ≥98% as determined by HPLC (retention time = 6.2 min, λ = 254 nm) . Its solubility in DMSO is explicitly quantified at 10 mM, enabling the direct preparation of stock solutions for biological assays without additional solubility screening [1]. This contrasts with many custom-synthesized or lower-grade PROTAC linkers that lack vendor-verified solubility data, requiring users to perform empirical solubility determination and potentially wasting valuable compound.

Analytical Characterization Solubility Assay Reproducibility

Orthogonal Protecting Group Strategy Enables Sequential Conjugation Unavailable in Single-Functionalized Linkers

Boc-Pyrrolidine-PEG2-COOH presents three orthogonal functional handles: a Boc-protected secondary amine on the pyrrolidine ring, a terminal carboxylic acid, and a PEG2 backbone that can be further derivatized. The Boc group can be selectively removed under mildly acidic conditions (e.g., TFA/DCM) to reveal a free amine for coupling to E3 ligase ligands or target protein warheads, while the carboxylic acid remains intact for parallel amide bond formation with activating agents such as EDC/HOBt [1]. In contrast, simpler linkers such as Boc-PEG2-COOH lack the pyrrolidine ring, offering only a linear amine and a single carboxylic acid handle without the conformational control provided by the heterocyclic scaffold.

PROTAC Synthesis Protecting Group Chemistry Bioconjugation

High-Value Application Scenarios for Boc-Pyrrolidine-PEG2-COOH in PROTAC Discovery


Synthesis of PROTAC Libraries with Defined PEG2 Linker Length for Linker SAR Studies

As demonstrated by Ohoka et al., systematic variation of PEG linker length (PEG2, PEG3, PEG4) is essential for identifying the optimal spatial distance that maximizes ternary complex stability and degradation efficiency [1]. Boc-Pyrrolidine-PEG2-COOH provides the precise PEG2 unit needed to construct a defined linker-length series, enabling researchers to interrogate the structure-activity relationship of the linker without the confounding effects of polydisperse PEG mixtures or undefined alkyl chains. This compound is ideally suited for building focused PROTAC libraries where the linker is the sole variable.

Construction of Conformationally Constrained PROTACs Targeting Shallow or Cryptic Binding Pockets

The rigid pyrrolidine scaffold of Boc-Pyrrolidine-PEG2-COOH reduces the conformational flexibility of the linker, which is particularly valuable when targeting proteins with shallow or cryptic binding pockets where a flexible tether might fail to maintain the correct ligand orientation [2]. By pre-organizing the amine handle in a fixed geometry relative to the PEG2 chain, this linker can enhance the effective local concentration of the E3 ligase ligand near the target protein surface, potentially improving degradation efficiency in systems where linear linkers have failed.

High-Purity Building Block for Reproducible In Vitro and Cellular Degradation Assays

With vendor-certified purity ≥98% and a quantified DMSO solubility of 10 mM, Boc-Pyrrolidine-PEG2-COOH is a reliable building block for preparing stock solutions that can be used directly in biochemical and cellular assays [3]. This eliminates the need for in-house solubility screening and purification, reducing experimental variability across different laboratories and batches. Researchers can confidently use this linker to synthesize PROTACs for head-to-head comparisons with other degrader candidates, knowing that the linker quality will not be a confounding variable.

Sequential Conjugation Platform for E3 Ligase Ligand Attachment

The orthogonal Boc-protected pyrrolidine amine and terminal carboxylic acid of Boc-Pyrrolidine-PEG2-COOH enable a two-step conjugation workflow: first, the carboxylic acid can be activated and coupled to an amine-bearing target protein ligand; second, following Boc deprotection under mild acidic conditions, the free pyrrolidine amine can be conjugated to an activated E3 ligase ligand (e.g., VHL or CRBN ligands bearing NHS esters or carboxylic acids) [4]. This sequential approach ensures precise control over the final PROTAC architecture and minimizes side reactions that can occur when both ends are functionalized simultaneously.

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